1-(Difluoromethoxy)-4-(difluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Difluoromethoxy)-4-(difluoromethyl)benzene is an organic compound characterized by the presence of two fluorine atoms attached to a methoxy group and a difluoromethyl group on a benzene ring
Preparation Methods
One common method is the radical difluoromethylation of aromatic compounds, which can be achieved using difluoromethyl radicals generated from difluoromethyl halides under specific conditions . Industrial production methods may involve the use of specialized catalysts and controlled reaction environments to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-(Difluoromethoxy)-4-(difluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where the hydrogen atoms on the benzene ring are replaced by other substituents.
Oxidation and Reduction: The difluoromethyl and difluoromethoxy groups can undergo oxidation and reduction reactions under appropriate conditions, leading to the formation of different products.
Nucleophilic Reactions: The compound can react with nucleophiles, resulting in the substitution of the difluoromethyl or difluoromethoxy groups
Common reagents used in these reactions include halogenating agents, oxidizing agents, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Difluoromethoxy)-4-(difluoromethyl)benzene has several scientific research applications:
Mechanism of Action
The mechanism by which 1-(difluoromethoxy)-4-(difluoromethyl)benzene exerts its effects involves the interaction of its fluorinated groups with various molecular targets. The difluoromethyl and difluoromethoxy groups can form strong bonds with target molecules, influencing their chemical reactivity and stability. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to specific biological effects .
Comparison with Similar Compounds
1-(Difluoromethoxy)-4-(difluoromethyl)benzene can be compared with other fluorinated aromatic compounds, such as:
1-(Trifluoromethoxy)-4-(trifluoromethyl)benzene: This compound has three fluorine atoms on each substituent group, which can result in different chemical properties and reactivity.
1-(Difluoromethoxy)-2-(difluoromethyl)benzene: The position of the substituents on the benzene ring can influence the compound’s reactivity and interactions with other molecules
The uniqueness of this compound lies in its specific substitution pattern and the presence of both difluoromethyl and difluoromethoxy groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H6F4O |
---|---|
Molecular Weight |
194.13 g/mol |
IUPAC Name |
1-(difluoromethoxy)-4-(difluoromethyl)benzene |
InChI |
InChI=1S/C8H6F4O/c9-7(10)5-1-3-6(4-2-5)13-8(11)12/h1-4,7-8H |
InChI Key |
UJADOLHXUGWELX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(F)F)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.